4,5-Dimethyl-2-hepten-3-OL
CAS No.: 55956-37-1
Cat. No.: VC19604502
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55956-37-1 |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | (Z)-4,5-dimethylhept-2-en-3-ol |
| Standard InChI | InChI=1S/C9H18O/c1-5-7(3)8(4)9(10)6-2/h6-8,10H,5H2,1-4H3/b9-6- |
| Standard InChI Key | HYWAFUMZYFOODP-TWGQIWQCSA-N |
| Isomeric SMILES | CCC(C)C(C)/C(=C/C)/O |
| Canonical SMILES | CCC(C)C(C)C(=CC)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 142.24 g/mol | |
| CAS Registry Number | 55956-37-1 | |
| IUPAC Name | (Z)-4,5-dimethylhept-2-en-3-ol | |
| SMILES Notation | CC/C=C(C)C(O)CC |
Stereochemical Considerations
A structurally related compound, (3S,4S,5E)-2,4-dimethyl-5-hepten-3-ol (J-GLOBAL ID: 200907012991812081), shares the same molecular formula but differs in stereochemistry . Its E (trans) double bond and chiral centers at C3 and C4 demonstrate how subtle structural variations can alter physical properties and biological activity . For instance, the (3S,4S,5E) isomer has a distinct InChIKey (KYHMFISZTXUUSS-MUNZNRDXSA-N) and infrared spectral profile compared to 4,5-Dimethyl-2-hepten-3-OL .
Synthesis and Isolation Strategies
Conventional Synthetic Routes
The synthesis of 4,5-Dimethyl-2-hepten-3-OL typically involves Grignard reagent-mediated reactions followed by oxidation or reduction steps. A generalized approach includes:
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Alkenyl Halide Preparation: Reacting 4,5-dimethylhept-2-enal with a halogenating agent to form the corresponding alkenyl halide.
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Grignard Addition: Treating the halide with a methyl Grignard reagent (e.g., ) to introduce the hydroxyl group.
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Purification: Isolating the product via fractional distillation or column chromatography.
Advanced Methodologies from Patent Literature
While no patents directly address 4,5-Dimethyl-2-hepten-3-OL, analogous alkenols like 2,6-dimethyl-1,5-heptadien-3-ol are synthesized via Claisen rearrangements or anionic allylic rearrangements . Key insights from these methods include:
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Use of lithium diisopropylamide (LDA) or n-butyllithium as bases to deprotonate intermediates.
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Temperature control (e.g., −70°C to −65°C) to minimize byproducts .
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Solvent systems such as tetrahydrofuran (THF) or n-hexane for optimal yield .
Table 2: Comparative Synthesis Conditions
Physicochemical Properties
Spectral Data
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O–H Stretch: ~3373 cm⁻¹ (broad, indicative of alcohol).
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C=C Stretch: ~1650 cm⁻¹ (moderate intensity).
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C–O Stretch: ~1109 cm⁻¹.
In contrast, the (3S,4S,5E) isomer shows distinct peaks at 1740 cm⁻¹ (ester carbonyl) and 845 cm⁻¹ (C–H bend) , underscoring the impact of stereochemistry on spectral profiles.
Solubility and Stability
As a mid-chain alkenol, 4,5-Dimethyl-2-hepten-3-OL is expected to exhibit:
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Moderate Polarity: Soluble in organic solvents (e.g., ethanol, THF) but immiscible in water.
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Oxidative Sensitivity: Susceptible to autoxidation at the allylic position, necessitating storage under inert atmospheres.
Research Gaps and Future Directions
Despite its straightforward synthesis, 4,5-Dimethyl-2-hepten-3-OL lacks comprehensive studies on:
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Toxicological Profile: No data on LD₅₀ or environmental persistence.
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Catalytic Applications: Potential as a ligand in asymmetric catalysis.
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Biological Activity: Antimicrobial or antioxidant properties.
Future research should prioritize stereoselective synthesis to access enantiomerically pure forms and structure-activity relationship (SAR) studies to unlock industrial applications.
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